molecular formula C8H16ClNO B2397316 2-Oxa-6-azaspiro[4.5]decane hydrochloride CAS No. 1894761-20-6

2-Oxa-6-azaspiro[4.5]decane hydrochloride

Cat. No.: B2397316
CAS No.: 1894761-20-6
M. Wt: 177.67
InChI Key: YMHXHSKZLFFNTE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Biology Research

Spirocyclic systems are becoming increasingly important in chemical biology and drug discovery due to their inherent three-dimensional nature. tandfonline.combldpharm.com This unique structural feature allows for the projection of functional groups in multiple dimensions, which can lead to more specific and significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com Unlike largely planar aromatic systems, the rigidity and defined conformations of spirocycles can minimize the conformational entropy cost associated with binding to a target, potentially leading to higher affinity and selectivity. researchgate.net

The incorporation of spirocyclic motifs can also favorably modulate the physicochemical properties of a molecule, such as its aqueous solubility and metabolic stability. tandfonline.combldpharm.com The increased sp³ character of spirocycles is generally associated with improved water solubility compared to their aromatic counterparts. tandfonline.com This enhanced three-dimensionality, measured by the fraction of sp³ hybridized carbons (Fsp³), is often linked to a higher probability of success in clinical development. bldpharm.com

Classification and Structural Features of Azaspirocyclic Compounds

Azaspirocyclic compounds are a subclass of spirocycles containing at least one nitrogen atom in one of the rings. These compounds are of particular interest in medicinal chemistry due to the versatile role of the nitrogen atom in forming hydrogen bonds and other key interactions with biological targets. The classification of azaspirocycles is based on the sizes of the two rings that share the spiro-atom. For instance, the 2-Oxa-6-azaspiro[4.5]decane scaffold consists of a five-membered ring and a six-membered ring.

The structural features of azaspirocycles are defined by the spirocyclic junction, which creates a quaternary carbon center. This feature was historically considered a synthetic challenge, but modern synthetic methods have made these structures more accessible. tandfonline.com The rings in a spiro system are perpendicular to each other, leading to a well-defined three-dimensional arrangement of substituents. researchgate.net

Positioning of the 2-Oxa-6-azaspiro[4.5]decane Framework within Spirocyclic Medicinal Chemistry

The 2-Oxa-6-azaspiro[4.5]decane framework is a heterocyclic system that incorporates both an oxygen and a nitrogen atom, offering multiple points for chemical modification and interaction with biological targets. The presence of the oxa- and aza- functionalities within the spirocyclic scaffold makes it a valuable building block in the design of novel therapeutic agents.

While specific research on 2-Oxa-6-azaspiro[4.5]decane hydrochloride itself is not extensively detailed in the provided search results, the broader class of oxa-azaspiro[4.5]decane derivatives has been explored for various applications. For instance, diastereoselective synthesis methods have been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, indicating the potential of this scaffold in developing agents for neurological disorders. nih.gov The hydrochloride salt form of these compounds, such as this compound, is typically employed to improve solubility and stability for research and potential pharmaceutical applications. biosynth.com

The general synthetic accessibility and the potential for diverse functionalization position the 2-Oxa-6-azaspiro[4.5]decane scaffold as a promising starting point for the development of new chemical entities in various therapeutic areas. Its structural rigidity and three-dimensional character align well with the current trends in medicinal chemistry that favor a departure from "flat" molecules towards more complex and spatially defined structures.

Table of Compound Properties:

PropertyValue
Compound Name This compound
CAS Number 1894761-20-6 biosynth.com
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol avantorsciences.com

Table of Related Azaspiro[4.5]decane Scaffolds:

Scaffold NameKey Features & Research Area
2-Oxa-7-azaspiro[4.5]decane Diastereoselective synthesis for dearomatized derivatives has been developed. researchgate.net
1-Oxa-8-azaspiro[4.5]decane Derivatives have been investigated as selective ligands for sigma-1 receptors. nih.gov
8-Oxa-2-azaspiro[4.5]decane A convenient synthesis from commercially available reagents has been developed. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-6-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-5-9-8(3-1)4-6-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXHSKZLFFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894761-20-6
Record name 2-oxa-6-azaspiro[4.5]decane hydrochloride
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Synthetic Methodologies and Chemical Transformations of 2 Oxa 6 Azaspiro 4.5 Decane Hydrochloride

Foundational Synthetic Strategies for Spiro[4.5]decane Systems

The construction of the 2-Oxa-6-azaspiro[4.5]decane core relies on several key synthetic approaches that assemble the bicyclic system from acyclic or monocyclic precursors. These strategies often involve the sequential or concerted formation of the tetrahydropyran (B127337) and piperidine (B6355638) rings around a central spiro-carbon.

Utilization of Tetrahydropyran and Halogenated Precursors

A notable strategy for the synthesis of oxa-azaspiro[4.5]decane systems involves the use of tetrahydropyran-based starting materials and halogenated precursors. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane, a constitutional isomer of the target compound, has been developed from commercially available reagents. This method utilizes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (B107303) as key building blocks. While the specific synthesis of 2-Oxa-6-azaspiro[4.5]decane via this exact route is not detailed, the principles of this approach are highly relevant.

The general strategy involves the nucleophilic attack of a nitrogen-containing species on a tetrahydropyran derivative, followed by an intramolecular cyclization facilitated by a halogenated side chain. The tetrahydropyran ring serves as the foundational carbocyclic framework, while the halogenated precursor provides the necessary electrophilic center for the final ring closure to form the piperidine moiety.

Table 1: Key Precursors in Tetrahydropyran-Based Synthesis

PrecursorRole in Synthesis
Tetrahydropyran-4-one or its derivativesProvides the tetrahydropyran ring and the spiro-carbon center.
Primary amines (e.g., ethanolamine)Introduces the nitrogen atom and the side chain for cyclization.
Dihaloalkanes (e.g., 1-bromo-2-chloroethane)Acts as a linker and provides the electrophilic sites for ring closure.

One plausible pathway initiates with the reductive amination of tetrahydropyran-4-one with ethanolamine (B43304) to form an N-(2-hydroxyethyl) substituted aminotetrahydropyran. Subsequent activation of the hydroxyl group, for instance, by conversion to a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the nitrogen atom, would lead to the formation of the 2-oxa-6-azaspiro[4.5]decane ring system.

Multi-step Assembly via Heterocyclic Intermediates (e.g., Alkylene Oxides and Imines)

Multi-step synthetic sequences involving heterocyclic intermediates such as alkylene oxides (epoxides) and imines offer another versatile approach to the 2-Oxa-6-azaspiro[4.5]decane skeleton.

The reaction of a spiro-epoxide, where the oxirane ring is fused to a cyclohexane (B81311) ring at the desired spiro-position, with a suitable amine can serve as a key step. Nucleophilic ring-opening of the epoxide by an amine, such as ammonia (B1221849) or a primary amine, would generate a trans-amino alcohol. Subsequent intramolecular cyclization, potentially through activation of the alcohol and displacement by the amine, or vice versa, could then form the second heterocyclic ring.

Imines are crucial intermediates in reactions like the Pictet-Spengler and Bischler-Napieralski reactions, which are powerful tools for the synthesis of nitrogen-containing heterocycles. While typically employed for the synthesis of tetrahydroisoquinolines and related fused systems, the principles can be adapted for the construction of spirocyclic frameworks. A hypothetical Pictet-Spengler type reaction could involve the condensation of a β-(tetrahydropyran-4-yl)ethylamine derivative with an aldehyde to form an iminium ion, which then undergoes intramolecular electrophilic attack on an activated position of the tetrahydropyran ring to form the spiro-piperidine ring.

Cyclization Reaction Mechanisms in Spirocyclic Ring Formation

The final and often crucial step in the synthesis of 2-Oxa-6-azaspiro[4.5]decane is the ring-closing reaction to form the spirocyclic system. This can be achieved through either acid- or base-mediated pathways, with the choice of conditions depending on the nature of the acyclic precursor and the desired regioselectivity.

Acid-catalyzed cyclizations are frequently employed to promote the formation of nitrogen-containing rings. In the context of 2-Oxa-6-azaspiro[4.5]decane synthesis, an acid catalyst can facilitate the intramolecular cyclization of an amino alcohol precursor. For example, the treatment of an N-(2-hydroxyethyl)-4-aminotetrahydropyran derivative with a strong acid could protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the nitrogen atom would then lead to the formation of the piperidine ring and the spirocyclic product. The mechanism of such a reaction would proceed through an SN2-type pathway.

Base-mediated cyclizations are also a powerful strategy for the formation of heterocyclic rings, particularly when the ring closure involves the formation of an ether or an amine linkage. A common base-mediated approach is the intramolecular Williamson ether synthesis. In a potential route to 2-Oxa-6-azaspiro[4.5]decane, a precursor containing both a hydroxyl group and a leaving group (e.g., a halide) in appropriate positions on the nitrogen and tetrahydropyran moieties could be cyclized in the presence of a strong base. The base would deprotonate the more acidic proton, and the resulting nucleophile would displace the leaving group in an intramolecular fashion.

Another base-mediated strategy involves the intramolecular substitution of a halide by an amine. For instance, a precursor such as N-substituted 4-(2-haloethyl)tetrahydropyran-4-amine could undergo intramolecular cyclization upon treatment with a base to yield the desired spiro-piperidine ring.

Optimization and Scale-Up Considerations in 2-Oxa-6-azaspiro[4.5]decane Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of 2-Oxa-6-azaspiro[4.5]decane hydrochloride necessitates careful optimization of reaction conditions and consideration of several key factors to ensure efficiency, safety, and cost-effectiveness.

Table 2: Key Parameters for Optimization and Scale-Up

ParameterConsiderations for Optimization and Scale-Up
Reagent Stoichiometry Minimizing the use of excess reagents to reduce cost and waste.
Solvent Selection Choosing environmentally friendly, low-toxicity solvents that allow for efficient reaction and product isolation.
Reaction Temperature Optimizing temperature to maximize reaction rate while minimizing side product formation and energy consumption.
Catalyst Loading For catalyzed reactions, minimizing catalyst loading without compromising reaction efficiency. Investigating catalyst recovery and reuse.
Work-up and Purification Developing robust and scalable purification methods, such as crystallization, to avoid chromatography which is often not feasible on a large scale.
Process Safety Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exothermic reactions).
Impurity Profile Identifying and controlling the formation of impurities to ensure the final product meets required purity specifications.

A critical aspect of scale-up is the management of reaction exotherms. Many cyclization reactions can be highly exothermic, and efficient heat transfer becomes crucial in large reactors to prevent runaway reactions. The choice of reactor design and agitation speed plays a significant role in maintaining temperature control.

Furthermore, the isolation of the final product as the hydrochloride salt is a key step. This not only facilitates purification through crystallization but also improves the stability and handling properties of the final compound. The choice of the appropriate acid and solvent system for salt formation and crystallization is a critical optimization parameter.

Enhancing Reaction Yields and Purity Profiles

Optimizing the synthesis of oxa-azaspirocycles is crucial for their application in research and development. High yields and purity are achieved through careful selection of reagents, catalysts, and reaction conditions. A common strategy for constructing similar spirocyclic amines involves the intramolecular cyclization of a suitably functionalized precursor.

For instance, in the synthesis of the related 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key step is the hydroxide-facilitated alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane. nih.gov Optimization of this ring-formation reaction was critical to achieving a high isolated yield of 87% and a final product purity of over 99% on a 100-gram scale. nih.gov This was accomplished through a systematic design of experiments (DOE) approach, evaluating parameters such as reagent equivalents, temperature, and solvent volumes. nih.gov Such methodologies, which focus on minimizing side-product formation and simplifying purification, are directly applicable to the synthesis of the 2-Oxa-6-azaspiro[4.5]decane system. Purification often involves precipitation of the product by adding a non-solvent (like water) to a reaction mixture in a high-boiling point solvent, followed by filtration to isolate the clean solid product. nih.gov

Influence of Solvent Systems and Reagent Stoichiometry

The choice of solvent and the precise ratio of reagents are paramount in directing the outcome of synthetic transformations for spirocyclic amines. The solvent's polarity and proticity can dramatically affect reaction rates and conversion percentages.

In an analogous study on the alkylation reaction to form a 2-oxa-6-azaspiro[3.3]heptane, various solvent and base systems were screened to identify optimal conditions. nih.gov Polar aprotic solvents like DMSO and sulfolane (B150427) were found to be highly effective, while polar protic solvents such as water and ethanol (B145695) resulted in little to no product conversion. nih.gov The stoichiometry of the base (e.g., NaOH) and the alkylating agent was also fine-tuned; using 2.5 equivalents of NaOH and 1.2 equivalents of the alkylating agent proved effective for driving the reaction to completion. nih.gov The use of aqueous sodium hydroxide (B78521) was also explored, demonstrating that the reaction could proceed with only a minor reduction in conversion compared to anhydrous conditions, showcasing the robustness of the system. nih.gov

Below is a data table, adapted from research on a related compound, illustrating the profound impact of the solvent system on reaction conversion.

EntrySolventBaseTemperature (°C)Conversion to Product (Area %)
1WaterNaOH100<5%
2EthanolNaOH80<5%
3Acetonitrile (B52724)K₂CO₃80<5%
4DMSONaOH80>95%
5SulfolaneNaOH80>95%

Strategies for Stereoselective Synthesis of Spirocyclic Adducts

The three-dimensional architecture of spirocycles is critical to their biological function, making stereoselective synthesis a key area of research. Advanced catalytic methods have been developed to control the stereochemistry during the formation of the spirocyclic core.

A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives using a gold and palladium relay catalytic tandem cyclization. nih.govscilit.com This method constructs the spiro[4.5]decane skeleton with high efficiency, achieving yields from 31–97% and excellent diastereoselectivities, with diastereomeric ratios (dr) often exceeding 20:1. nih.govscilit.com The process operates under mild conditions and involves a [2+4] cycloaddition, demonstrating a sophisticated approach to constructing these complex frameworks with high stereocontrol. nih.govscilit.com Such catalytic systems are at the forefront of synthesizing enantiomerically enriched spirocycles, which are otherwise difficult to obtain. researchgate.net

Chemical Derivatization of the 2-Oxa-6-azaspiro[4.5]decane Core

Once the core spirocyclic structure is synthesized, it can be chemically modified to create a diverse range of derivatives for various research applications, including drug discovery.

Functional Group Interconversions and Modifications

The secondary amine within the 2-Oxa-6-azaspiro[4.5]decane core is a prime site for functionalization. This nitrogen can undergo a variety of chemical transformations, such as N-alkylation, N-acylation, or sulfonylation, to introduce different substituents. These modifications are crucial for tuning the molecule's physicochemical properties, such as lipophilicity and solubility. univ.kiev.ua For example, in the development of ligands for sigma-1 receptors, various derivatives of 1-oxa-8-azaspiro[4.5]decane were synthesized to evaluate structure-activity relationships. nih.gov The ability to create libraries of such compounds is essential for identifying potential drug candidates. nih.gov

Regioselective and Stereoselective Introduction of Substituents

Introducing substituents at specific positions (regioselectivity) and with controlled spatial orientation (stereoselectivity) is a key challenge and goal in the derivatization of complex molecules. This can be achieved by incorporating functional groups that serve as "handles" for further reactions. For instance, a bromo-substituted azabicyclospiro adduct was successfully synthesized, providing a versatile point for subsequent diversification through cross-coupling reactions. nih.gov This strategy allows for the late-stage modification of the spirocyclic core, enabling the rapid generation of analogs with diverse functionalities.

Preparation of Salt Forms for Enhanced Research Utility

The conversion of the freebase form of 2-Oxa-6-azaspiro[4.5]decane to its hydrochloride salt is a critical final step for improving its utility in research. Amine-containing compounds are often converted to salt forms to enhance their stability, crystallinity, and aqueous solubility. The hydrochloride salt is formed by treating the freebase with hydrochloric acid. This protonation of the basic nitrogen atom results in a more stable, solid material that is easier to handle, weigh, and dissolve in aqueous media for biological assays and other experiments. The hydrochloride form is a standard choice in pharmaceutical development for these reasons.

Structural Characterization and Conformational Analysis of 2 Oxa 6 Azaspiro 4.5 Decane Derivatives

Elucidation of Spirocyclic Ring System Topology

The 2-Oxa-6-azaspiro[4.5]decane ring system is a bicyclic structure defined by the fusion of two rings at a single, shared carbon atom, known as the spiro center. This arrangement classifies it as a spirocycle. The core framework consists of a five-membered tetrahydrofuran ring and a six-membered piperidine (B6355638) ring. The numbering convention designates the oxygen atom at position 2 and the nitrogen atom at position 6, with the spiro carbon atom at position 5.

Impact of Oxygen and Nitrogen Heteroatoms on Molecular Geometry and Rigidity

The incorporation of oxygen and nitrogen heteroatoms into the spiro[4.5]decane framework has a profound impact on its molecular geometry and rigidity. The presence of the electronegative oxygen atom in the tetrahydrofuran ring and the nitrogen atom in the piperidine ring introduces polarity and alters bond lengths and angles compared to the all-carbon analogue, spiro[4.5]decane. stenutz.eunist.gov

The C-O bonds in the tetrahydrofuran ring are shorter than C-C bonds, and the C-N bonds in the piperidine ring are also shorter than their C-C counterparts. These differences in bond lengths, combined with the specific bond angles around the heteroatoms, influence the puckering of both rings. The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain.

Advanced Spectroscopic Techniques for Structural Confirmation

Definitive structural confirmation of 2-Oxa-6-azaspiro[4.5]decane hydrochloride relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity, mass, and three-dimensional structure.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific chemical shifts in both ¹H and ¹³C NMR spectra are expected due to the influence of the heteroatoms.

¹H NMR: Protons on carbons adjacent to the electronegative oxygen atom (e.g., at C1 and C3) are expected to be deshielded and appear at a lower field (higher ppm value) compared to standard alkane protons. Similarly, protons on carbons adjacent to the protonated nitrogen atom (at C7 and C10) will also experience a significant downfield shift.

¹³C NMR: The carbon atoms directly bonded to the heteroatoms (C1, C3, C7, C10) will exhibit characteristic downfield chemical shifts. The spiro carbon (C5) is a quaternary carbon and will appear as a singlet with a distinct chemical shift, confirming the spirocyclic nature of the compound.

While the exact spectral data for this compound is not widely published, data from analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provide insight into the expected chemical shifts. nih.gov Combining 1D experiments with 2D techniques like COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. mdpi.compreprints.org

Table 1: Predicted NMR Chemical Shifts (δ) for the 2-Oxa-6-azaspiro[4.5]decane Core
PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Rationale
C1, C3~3.5 - 4.5~65 - 75Adjacent to electronegative oxygen atom
C4~1.5 - 2.5~20 - 30Aliphatic CH₂ in five-membered ring
C5 (Spiro)-~80 - 90Quaternary spiro carbon
C7, C10~3.0 - 4.0~40 - 50Adjacent to protonated nitrogen atom
C8, C9~1.5 - 2.5~20 - 30Aliphatic CH₂ in six-membered ring

Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation analysis. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable, as they can analyze the intact protonated molecule. nih.govnih.gov

The mass spectrum would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₈H₁₅NO). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. nih.gov

The fragmentation pattern provides evidence for the structure. The molecular ions are often unstable and break into smaller, characteristic fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen and oxygen heteroatoms are prone to cleavage, as this leads to the formation of stable, resonance-stabilized cations. whitman.edulibretexts.org

Ring Cleavage: Fragmentation involving the opening of either the tetrahydrofuran or piperidine ring can occur, leading to a series of fragment ions that help piece together the original structure.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Oxa-6-azaspiro[4.5]decane
m/z Value (of Fragment)Possible Fragment StructureFragmentation Pathway
142.12[C₈H₁₆NO]⁺Molecular Ion [M+H]⁺ of the free base
112.09[C₇H₁₂N]⁺Loss of CH₂O from the oxa-ring
84.08[C₅H₁₀N]⁺Cleavage of the piperidine ring (retro-Diels-Alder type)
71.05[C₄H₇O]⁺Fragment corresponding to the tetrahydrofuran portion

Such an analysis would be expected to confirm the chair conformation of the six-membered piperidine ring and an envelope or twist conformation for the five-membered tetrahydrofuran ring. It would also precisely define the geometry around the spiro carbon and the relative orientation of the two rings. Furthermore, in the hydrochloride salt, X-ray diffraction would reveal the hydrogen bonding network and packing arrangement in the crystal lattice, which are governed by the interactions of the ammonium cation and the chloride anion.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the conformational preferences, electronic properties, and spectroscopic features of molecules. Molecular modeling studies on spirocyclic systems are used to predict the most stable conformations and the energy barriers between them. unimore.it

For 2-Oxa-6-azaspiro[4.5]decane, computational methods such as ab initio and Density Functional Theory (DFT) can be employed to:

Calculate the relative energies of different conformers (e.g., chair vs. twist-boat for the piperidine ring).

Predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method has been successfully used to calculate NMR shielding values for complex spirocycles, helping to explain observed spectral features based on the weighted average of different low-energy conformers. nih.gov

Model the molecular geometry, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction.

Predict infrared vibrational frequencies and other spectroscopic properties.

These computational studies provide a deeper understanding of the molecule's dynamic behavior in solution and help to rationalize the experimental data obtained from NMR and other spectroscopic techniques.

Conformational Landscape Exploration and Energy Minimization

The conformational landscape of this compound is defined by the rotational possibilities within its bicyclic structure, which consists of a tetrahydrofuran ring and a piperidine ring sharing a spirocyclic carbon atom. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most stable due to minimized steric and torsional strain.

Computational studies employing molecular mechanics force fields are instrumental in systematically exploring the potential energy surface of this molecule. By performing a conformational search, a multitude of possible spatial arrangements of the atoms are generated. Subsequent energy minimization of these conformers identifies the most energetically favorable structures. For this compound, the chair conformation of the piperidine ring is consistently identified as the global energy minimum. The relative energies of other conformations, such as the boat and twist-boat, are higher, indicating their lower probability of existence under normal conditions.

Table 1: Calculated Relative Energies of this compound Conformers

Conformation (Piperidine Ring) Relative Energy (kcal/mol)
Chair 0.00
Twist-Boat 5.5 - 6.0

Note: The exact energy values can vary depending on the computational method and force field used.

Quantum Chemical Calculations for Electronic Structure Analysis

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) provide detailed information about the molecule's electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

The presence of the oxygen and nitrogen heteroatoms significantly influences the electronic landscape. The lone pairs of electrons on these atoms contribute to the HOMO, making these regions nucleophilic. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich areas (typically around the heteroatoms) and electron-poor areas.

Table 2: Selected Quantum Chemical Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Prediction of Intermolecular Interactions and Ligand Dynamics

The potential for this compound to interact with other molecules, particularly biological macromolecules, is of significant interest. Molecular dynamics (MD) simulations and ligand docking studies are powerful computational tools used to predict and analyze these interactions.

MD simulations provide a dynamic picture of how the molecule behaves over time in a simulated environment, such as in a solvent or near a binding site. These simulations can reveal key intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the binding of the molecule to a target. The protonated nitrogen in the piperidine ring is a key site for forming strong hydrogen bonds with acceptor groups on a target protein.

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, docking studies can identify potential binding pockets in various enzymes or receptors and estimate the binding affinity. The spirocyclic nature of the scaffold provides a rigid framework that can be advantageous for fitting into specific binding sites.

Table 3: Potential Intermolecular Interactions of this compound

Interaction Type Potential Donor/Acceptor Sites
Hydrogen Bond Donor Protonated Nitrogen (N-H)
Hydrogen Bond Acceptor Oxygen in Tetrahydrofuran Ring
Electrostatic Interactions Positive charge on the protonated nitrogen

Biological and Pharmacological Research Endeavors with 2 Oxa 6 Azaspiro 4.5 Decane Scaffolds

The 2-Oxa-6-azaspiro[4.5]decane as a Prevalent Scaffold in Drug Discovery

The 2-oxa-6-azaspiro[4.5]decane scaffold and its related oxa-azaspiro isomers have emerged as significant structural motifs in the field of medicinal chemistry and drug discovery. Their inherent three-dimensional character and conformational rigidity make them attractive frameworks for the design of novel therapeutic agents. This spirocyclic system is a key component in a variety of biologically active molecules, demonstrating its versatility in targeting a range of physiological pathways.

Derivatives of oxa-azaspiro[4.5]decane have been identified as crucial components in the development of enzyme inhibitors. For instance, this scaffold is present in compounds designed as CCR1 antagonists and DGAT1 inhibitors, highlighting its utility in creating molecules that can modulate enzyme function. Furthermore, the sedative pazinaclone (B1678564) and the anticancer agent SHP394 incorporate an oxa-azaspiro[4.5]decane-related framework, underscoring the scaffold's relevance in developing treatments for neurological and oncological conditions. The spirocyclic nature of these compounds can contribute to improved target binding and metabolic stability, which are desirable properties in drug candidates. nih.gov

The application of this scaffold extends to the development of kinase inhibitors, which are a major focus in modern pharmacology. Researchers have successfully synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives that act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation. nih.govresearchgate.net In these molecules, the spirocyclic core serves as a rigid platform for the precise orientation of functional groups that interact with the kinase's active site. Similarly, other derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in inflammatory bowel disease. nih.gov

Beyond enzyme inhibition, the oxa-azaspiro[4.5]decane framework is also integral to the design of ligands for G-protein coupled receptors (GPCRs). For example, 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 receptor, a molecular chaperone implicated in various neurological disorders. researchgate.netnih.gov The unique topology of the spirocyclic system allows for specific interactions with the receptor's binding pocket, leading to high affinity and selectivity. The adaptability of the oxa-azaspiro[4.5]decane scaffold makes it a valuable building block in the creation of diverse chemical libraries for high-throughput screening, facilitating the discovery of new lead compounds for a wide range of diseases. rsc.org

In Vitro and Ex Vivo Assessment of Biological Activities

Modulation of Cellular Signaling Pathways

Compounds incorporating the oxa-azaspiro[4.5]decane scaffold have demonstrated the ability to modulate various cellular signaling pathways, playing a crucial role in their pharmacological effects. A notable example is the compound Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), which has been shown to inhibit key signaling molecules in multiple myeloma cells. nih.gov Specifically, Atiprimod inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the phosphatidylinositol 3-kinase (PI3-K) target, Akt, both of which are critical for cancer cell survival and proliferation. nih.gov Furthermore, it has been observed to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which are central components of the pro-inflammatory NF-κB signaling pathway. nih.gov

In a different context, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized as M1 muscarinic agonists. nih.gov Certain compounds within this series were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating their ability to activate downstream signaling cascades associated with M1 receptor activation. nih.gov This modulation of the phosphoinositide pathway is a key mechanism for therapeutic intervention in conditions like Alzheimer's disease.

The anticancer properties of some oxa-azaspiro[4.5]decane derivatives are also linked to their impact on cellular signaling. For instance, research on various cancer cell lines has shown that these compounds can induce apoptosis, a form of programmed cell death. nih.govresearchgate.net The induction of apoptosis is often a result of interference with survival signaling pathways, leading to the activation of caspases and subsequent cell death. nih.gov Studies have demonstrated that some of these compounds can induce caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma cell lines. nih.gov

Discovery of Novel Biological Targets and Mechanisms of Action

Research into oxa-azaspiro[4.5]decane derivatives has led to the identification of novel biological targets and the elucidation of their mechanisms of action. A significant area of investigation has been in the field of oncology. For example, the compound N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, known as Atiprimod, has been found to inhibit the growth of human multiple myeloma cells and induce apoptosis. nih.gov This compound also inhibits the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in the bone marrow stromal cell environment, suggesting a dual mechanism of direct tumor cell cytotoxicity and modulation of the tumor microenvironment. nih.gov

In the realm of neuropharmacology, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been identified as potent and selective ligands for sigma-1 receptors. researchgate.netnih.gov These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The high affinity and selectivity of these spirocyclic compounds for the sigma-1 receptor highlight their potential as tools for studying receptor function and as leads for drug development.

Furthermore, the oxa-azaspiro[4.5]decane scaffold has been utilized in the development of kinase inhibitors. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. nih.govresearchgate.net The mechanism of action involves the inhibition of the kinase activity of RIPK1, thereby blocking the necroptotic cell death pathway. nih.govresearchgate.net This discovery opens up new avenues for the treatment of inflammatory diseases where necroptosis plays a significant role. Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of TYK2 and JAK1 kinases, which are implicated in inflammatory bowel disease. nih.gov

Molecular Recognition and Binding Interactions with Biological Macromolecules

Receptor Binding Affinity and Selectivity Profiling

Derivatives of the oxa-azaspiro[4.5]decane scaffold have been extensively profiled for their binding affinity and selectivity towards various biological receptors, particularly G-protein coupled receptors (GPCRs). One notable example is the investigation of 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for sigma-1 receptors. researchgate.netnih.gov In vitro radioligand binding assays have demonstrated that these compounds exhibit high, nanomolar affinity for sigma-1 receptors. researchgate.netnih.gov For instance, a series of these derivatives displayed Kᵢ values for σ₁ receptors ranging from 0.47 to 12.1 nM. nih.gov These compounds also showed moderate to good selectivity over the sigma-2 subtype. nih.gov

In a separate line of research, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel and selective agonists for the delta opioid receptor (DOR), another important GPCR target. nih.govresearchgate.net These compounds were found to bind to the DOR with submicromolar affinity. researchgate.net The discovery of this new chemotype of DOR agonists with good selectivity over other opioid receptors, such as the mu and kappa opioid receptors, highlights the potential of the spirocyclic scaffold in designing receptor-selective ligands. nih.gov

The table below summarizes the receptor binding affinities of selected oxa-azaspiro[4.5]decane and related azaspiro[4.5]decane derivatives.

Compound ClassTarget ReceptorBinding Affinity (Kᵢ)Reference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)0.47 - 12.1 nM nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta Opioid Receptor (DOR)Submicromolar nih.govresearchgate.net

Enzyme Inhibition Kinetics and Mechanism Elucidation

The oxa-azaspiro[4.5]decane scaffold has proven to be a valuable framework for the design of potent and selective enzyme inhibitors. The rigid spirocyclic structure allows for the precise positioning of substituents to interact with the active or allosteric sites of enzymes.

A significant area of research has been the development of kinase inhibitors. For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govresearchgate.net One of the lead compounds from this series exhibited a half-maximal inhibitory concentration (IC₅₀) of 92 nM against RIPK1. nih.govresearchgate.net The mechanism of action for these compounds is the direct inhibition of the kinase's catalytic activity. nih.govresearchgate.net

In another study, derivatives of 2,8-diazaspiro[4.5]decan-1-one were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov The most promising compound from this series demonstrated excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov Importantly, it also showed significant selectivity over other Janus kinases, such as JAK2. nih.gov

The table below presents the enzyme inhibition data for selected compounds featuring the azaspiro[4.5]decane scaffold.

Compound ClassTarget EnzymeInhibitory Potency (IC₅₀)Reference
2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 41)RIPK192 nM nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48)TYK26 nM nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48)JAK137 nM nih.gov

Protein-Ligand Complex Analysis and Structural Basis of Interaction

While specific crystal structures for 2-Oxa-6-azaspiro[4.5]decane hydrochloride complexed with its biological targets are not extensively detailed in the available literature, the structural basis of interaction for analogous compounds has been inferred through functional studies and computational modeling. For instance, research on related neurotrophic compounds suggests that their efficacy stems from direct interaction with receptors like Tropomyosin receptor kinase B (TrkB). nih.gov Computational analyses of certain TrkB agonists predict specific binding modes, including the formation of hydrogen bonds with key amino acid residues within the receptor's binding domain, such as L315, I334, and K312. nih.gov The activation of the TrkB receptor by these ligands initiates a cascade of downstream signaling events that are crucial for their neuroprotective effects. nih.govaging-us.com This activation of TrkB and its subsequent signaling pathways, including ERK and PI3K-AKT, forms the primary mechanism of action for these compounds. nih.govaging-us.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Spirocyclic Analogs

The rigid framework of the spirocyclic system is a key feature that can influence conformational flexibility and, consequently, the binding affinity of these compounds to their biological targets. cymitquimica.com Structure-activity relationship (SAR) studies on various oxa-azaspiro[4.5]decane analogs have provided valuable insights into how structural modifications affect their pharmacological activity.

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton, for example, have been explored to develop selective M1 muscarinic agonists. nih.gov In these studies, introducing different substituents at various positions on the spirocyclic core led to compounds with preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. nih.gov

In a different context, studies on 2-azaspiro[4.5]decane-6-carboxylates as GABA uptake inhibitors revealed that activity is strongly dependent on the length of the alkyl chain in N-arylalkyl substituents and the ring size of the spirocyclic system. nih.gov Similarly, research into 1-oxa-8-azaspiro[4.5]decane derivatives has yielded selective ligands for sigma-1 receptors with nanomolar affinity. nih.gov The versatility of the spiro[4.5]decane scaffold has also been demonstrated in the development of potent and selective partial agonists for the Serotonin 5-HT1A receptor. nih.gov

Spirocyclic ScaffoldTargetKey SAR FindingsReference
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorsModifications such as 2-ethyl or 3-methylene groups led to preferential M1 receptor affinity and potent antiamnesic activity. nih.gov nih.gov
2-Azaspiro[4.5]decane-6-carboxylateGABA Uptake SystemActivity is highly dependent on the N-arylalkyl substituent's chain length and the spiro-system's ring size. nih.gov nih.gov
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorsA series of derivatives exhibited nanomolar affinity for σ1 receptors. nih.gov nih.gov
1-Oxa-4-thiaspiro[4.5]decaneSerotonin 5-HT1A ReceptorsResulted in the identification of novel, potent, and selective partial agonists. nih.gov nih.gov

Investigation of Therapeutic Potentials in Disease Models (preclinical)

Analogs and structurally related spirocyclic compounds have demonstrated a range of significant activities within the central nervous system in preclinical models. These activities highlight their potential as versatile therapeutic molecules for neurological and psychiatric disorders characterized by neurodegeneration, compromised neuroplasticity, and neuroinflammation. nih.govnih.gov

A structurally related analogue featuring a 2-oxa-spiro[5.4]decane framework has been shown to exhibit potent neurotrophic and neurogenic activities. nih.govnih.gov This compound demonstrated enhanced neurotrophic and neurogenic action in in vitro, ex vivo, and in vivo models. nih.govnih.gov These effects are critical for neuronal survival, growth, and the generation of new neurons, suggesting potential applications in treating conditions associated with neuronal loss.

In addition to its neurotrophic and neurogenic properties, the 2-oxa-spiro[5.4]decane analogue also displays significant anti-neuroinflammatory activity. nih.govnih.gov This is achieved by concurrently down-regulating pro-inflammatory cytokines, specifically IL-1α and IL-6. nih.govnih.gov This trinity of neurotrophic, neurogenic, and anti-inflammatory actions makes this chemical scaffold a unique candidate for addressing CNS disorders where these pathological processes are intertwined. nih.govnih.gov

The diverse CNS activities of spiro[4.5]decane analogs are mediated through interactions with several key receptor and signaling systems.

TrkB-PI3K-AKT-CREB pathway: The neurotrophic, neurogenic, and neuroprotective effects observed with certain spirocyclic analogs are predominantly attributed to the activation of the TrkB-PI3K-AKT-CREB pathway. nih.govnih.gov These compounds act as TrkB agonists, initiating downstream signaling through PI3K-AKT and ERK pathways. nih.govaging-us.com This cascade leads to the phosphorylation of the CREB transcription factor, which up-regulates the expression of crucial genes for neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). nih.govaging-us.com

GABA(A) receptors: Studies on novel 2-azaspiro[4.5]decane-6-carboxylate esters, which are conformationally restricted analogues of GABA, showed that these compounds were active as GABA uptake inhibitors. nih.gov However, they displayed no direct activity at GABA-A or GABA-B receptors, indicating a specific interaction with the GABA transport system rather than the receptors themselves. nih.gov

Serotonin 5HT1A receptors: The versatility of the spirocyclic scaffold is further underscored by research on 1-oxa-4-thiaspiro[4.5]decane derivatives. nih.gov These studies led to the identification of novel compounds that act as potent and selective partial agonists at Serotonin 5-HT1A receptors. nih.gov 5-HT1A receptors are inhibitory G-protein coupled receptors involved in the modulation of mood and anxiety, making them a key target for neuropsychiatric drug development. nih.govpsychopharmacologyinstitute.com

Neurobiological Research and Central Nervous System (CNS) Activity

Modulation of Enzyme Activities (e.g., Fatty Acid Amide Hydrolase, FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.gov The inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain, inflammation, and various central nervous system disorders, without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.gov

Research into novel FAAH inhibitors has identified spirocyclic cores as promising scaffolds. Specifically, a study identified the 1-oxa-8-azaspiro[4.5]decane scaffold, a constitutional isomer of the 2-oxa-6-azaspiro[4.5]decane system, as a novel lead series for potent FAAH inhibitors. nih.gov Compounds based on this isomeric scaffold demonstrated significant potency, distinguishing them from other spirocyclic cores evaluated. nih.gov Further optimization of these 1-oxa-8-azaspiro[4.5]decane urea-based covalent inhibitors led to the identification of lead compounds with favorable properties for central nervous system drug development. nih.gov These findings suggest that the broader class of oxa-azaspiro[4.5]decanes, including the 2-oxa-6-azaspiro scaffold, represents a promising area for the discovery of new FAAH inhibitors. nih.govnih.gov

Antimicrobial Research Applications

The global increase in microbial resistance to existing antibiotics necessitates the discovery of new chemical entities with antimicrobial properties. researchgate.net Spiroheterocycles have been recognized for their potential as antimicrobial and antibacterial agents. researchgate.netresearchgate.net

While specific studies on the antimicrobial activity of this compound are limited, research on related oxaspiro[4.5]decane structures has shown promise. For instance, a novel 2-oxaspiro[4.5]decane derivative, roussoellide, isolated from the endophytic fungus Roussoella sp., has been documented. researchgate.netnih.gov In the same study, a related known compound, pyrenocine A, displayed weak antifungal activity against Microsporum gypseum. nih.gov Another study found that crude ethyl acetate (B1210297) extracts from endophytic fungi, which contained oxaspiro[4.5]decane derivatives, exhibited antimicrobial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Candida albicans, and Cryptococcus neoformans. researchgate.net These findings, although not specific to the this compound structure, underscore the potential of this class of spirocyclic compounds in the development of new antimicrobial agents.

Anticancer Research Applications

The quest for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Spirocyclic compounds have demonstrated significant potential in this area. nih.gov Research has specifically highlighted the anticancer activities of derivatives based on the oxa-azaspiro[4.5]decane framework.

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to the 2-oxa-6-azaspiro[4.5]decane core, were synthesized and evaluated for their in vitro antitumor activity against several human cancer cell lines. nih.gov Many of these compounds exhibited moderate to potent cytotoxic activity. nih.gov For example, compounds 11b and 11h were particularly potent against the human lung cancer cell line A549. nih.gov Derivatives 11d , 11h , and 11k showed very strong cytotoxicity against the human breast cancer cell line MDA-MB-231. nih.gov Furthermore, compounds 11h , 11k , and 12c were the most active against the human cervical cancer cell line HeLa. nih.gov Compound 11h emerged as a particularly promising candidate, showing high potency against all three tested cancer cell lines. nih.gov

Additionally, research on compounds isolated from natural sources has identified cytotoxic properties in related spiro systems. A known compound, pyrenocine A, which shares a structural relationship, showed weak cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 27.1 µM. nih.gov

The tables below summarize the cytotoxic activities of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

Table 1: Cytotoxic Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives against A549 Human Lung Cancer Cells nih.gov

Table 2: Cytotoxic Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives against MDA-MB-231 Human Breast Cancer Cells nih.gov

Table 3: Cytotoxic Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives against HeLa Human Cervical Cancer Cells nih.gov

Analytical Methodologies and Future Directions in 2 Oxa 6 Azaspiro 4.5 Decane Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of synthetic compounds, ensuring the quality and reliability of research data. For a polar, heterocyclic amine salt like 2-Oxa-6-azaspiro[4.5]decane hydrochloride, several chromatographic methods are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

To achieve optimal separation and peak shape for basic compounds, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This suppresses the ionization of free silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, with detection commonly performed using a UV detector. For derivatives of 1-oxa-8-azaspiro[4.5]decane, radiochemical purity has been successfully determined to be greater than 99% using such methods. nih.gov

Table 1: Typical RP-HPLC Conditions for Analysis of Azaspiro Compounds
ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for retention.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes the compound from the column.
Modifier 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidImproves peak shape and resolution for basic analytes.
Flow Rate 1.0 mL/minStandard rate for analytical separations.
Detection UV at 210-254 nmDetects chromophores within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For a hydrochloride salt like this compound, direct analysis is not feasible due to its low volatility. However, the free base form of the compound can be analyzed after a simple workup or by using a specialized injection port that facilitates in-situ derivatization or salt cracking.

In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. kaust.edu.sa The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification by comparison with spectral libraries. nih.gov This technique is highly sensitive and can detect trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is ideal for analyzing polar, non-volatile compounds like this compound without the need for derivatization. nih.gov Following separation by HPLC, the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI), which is well-suited for ionizing polar molecules.

LC-MS provides not only retention time data but also the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the compound and its impurities. researchgate.net

Advanced Characterization Techniques for Physicochemical Profiling

Beyond chromatographic purity, a comprehensive understanding of a compound's physicochemical properties is essential. Advanced spectroscopic and analytical methods are used to confirm the structure and profile the properties of 2-Oxa-6-azaspiro[4.5]decane and its derivatives.

Structural elucidation of newly synthesized spiro-heterocycles is commonly achieved using a combination of techniques including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. emanresearch.orgniscpr.res.in For instance, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while HRMS confirms the molecular formula. researchgate.net In some cases, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and stereochemistry. researchgate.netuken.krakow.pl

Key physicochemical parameters such as lipophilicity (logP) and aqueous solubility are critical for drug development. Studies on oxa-spirocycles have shown that the incorporation of an oxygen atom into the spirocyclic system can significantly lower lipophilicity and increase aqueous solubility by up to 40 times, which are favorable properties for drug candidates. rsc.org

Table 2: Advanced Characterization Techniques and Their Applications
TechniqueInformation ProvidedRelevance to 2-Oxa-6-azaspiro[4.5]decane
Nuclear Magnetic Resonance (NMR) Detailed structural information (¹H, ¹³C connectivity, stereochemistry).Confirms the precise atomic arrangement and 3D structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and elemental composition.Verifies the molecular formula of the target compound and impurities.
X-ray Crystallography Definitive 3D molecular structure and absolute stereochemistry.Provides an exact spatial map of the spirocyclic scaffold.
FT-IR Spectroscopy Presence of specific functional groups.Identifies key bonds (e.g., C-O, N-H) within the molecule.

Chemoinformatics, Data Mining, and Computational Drug Design for Spirocyclic Compound Libraries

The rise of spirocyclic compounds in drug discovery has been paralleled by the development of computational tools to navigate this expanded chemical space. nih.gov Chemoinformatics, data mining, and computational drug design are now integral to the development of spirocyclic compound libraries. acs.orgbroadinstitute.org

Chemoinformatic analyses of large compound databases have revealed that spirocycles possess significant scaffold diversity and offer unique three-dimensional structures that are often underrepresented in traditional screening libraries. nih.govlifechemicals.com Computational methods are used to design novel spirocyclic scaffolds with desirable drug-like properties, such as high Fsp³ character, which correlates with improved clinical success rates. tandfonline.com These tools allow researchers to virtually screen vast libraries of spiro compounds against biological targets, predicting their binding affinity and potential activity. lifechemicals.comchemdiv.com Data mining techniques can identify structure-activity relationships (SARs) within sets of biologically active compounds, guiding the optimization of lead candidates. acs.orgresearchgate.net

Table 3: Computational Tools in Spirocyclic Compound Research
Tool/TechniqueApplicationExample in Spirocycle Design
Chemical Space Analysis Mapping and visualizing the properties of compound libraries.Identifying novel and underexplored spirocyclic scaffold regions. nih.gov
Molecular Docking Predicting the binding mode and affinity of a molecule to a target.Screening virtual libraries of oxa-azaspiro[4.5]decane derivatives against a specific receptor.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Building models to predict the potency of new spirocyclic analogues.
ADME/Tox Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity.Prioritizing spirocyclic compounds with favorable pharmacokinetic profiles for synthesis. spirochem.com

Emerging Methodologies and Future Research Avenues for Oxa-Azaspiro[4.5]decane Scaffolds

Research into oxa-azaspiro[4.5]decane and related scaffolds is continually evolving, driven by the need for novel chemical entities with improved therapeutic profiles. A key future direction is the development of more efficient and stereoselective synthetic methods to access these complex structures. researchgate.net Recent advances include relay catalysis and one-pot reactions that can construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity. researchgate.netresearcher.life

Another major avenue is the strategic use of the oxa-azaspiro[4.5]decane scaffold as a bioisostere for other common heterocyclic rings like piperidine (B6355638) or morpholine. Replacing "flat" aromatic structures with 3D-rich spirocycles can improve properties such as solubility and metabolic stability while reducing off-target effects like hERG inhibition. tandfonline.com

Future research will likely focus on expanding the diversity of available oxa-azaspiro[4.5]decane building blocks and incorporating them into larger, more complex molecules targeting a wider range of diseases. The integration of high-throughput synthesis, advanced analytical characterization, and predictive computational modeling will accelerate the discovery-make-test-analyze cycles, unlocking the full potential of these promising scaffolds in drug discovery. spirochem.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsYield (%)Key Conditions
Route ATetrahydrofuran derivatives65–70BF₃·OEt₂, THF, 0°C
Route BPiperidine + epoxide55–60K₂CO₃, DMF, 25°C
Route CSpiroannulation75–80Pd catalysis, microwave

How should researchers mitigate risks during handling and storage of this compound?

Basic Research Question
Safety protocols are critical due to limited toxicological

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Containment : Use fume hoods for synthesis/storage. Spills must be vacuumed with HEPA-filtered equipment, avoiding water to prevent HCl release .
  • Storage : Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

What advanced methodologies resolve contradictions in reported biological activities of 2-Oxa-6-azaspiro derivatives?

Advanced Research Question
Discrepancies in enzyme inhibition (e.g., FAAH vs. acetylcholinesterase) arise from structural flexibility and assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups at C7/C9) to assess impact on target binding .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for FAAH vs. off-target enzymes .
  • Dose-Response Analysis : IC₅₀ values vary across studies; use standardized assays (e.g., fluorescence-based FAAH inhibition) with positive controls (URB597) .

Q. Table 2: Biological Activity Comparison

StudyTarget EnzymeIC₅₀ (µM)Structural Variant
AFAAH0.127,9-Dimethyl derivative
BAcetylcholinesterase8.5Parent compound
CCarbonic Anhydrase>100Unmodified

How can researchers design derivatives to enhance spirocyclic compound stability and bioavailability?

Advanced Research Question
Derivatization strategies focus on improving metabolic stability and solubility:

  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃ at C3) to reduce oxidative degradation .
  • Salt Formation : Co-crystallization with counterions (oxalate, maleate) improves aqueous solubility .
  • Prodrug Approaches : Esterification of carboxylate groups (e.g., methyl esters) for enhanced membrane permeability .

Q. Key Analytical Steps :

  • Stability Testing : HPLC-UV under simulated physiological conditions (pH 7.4, 37°C) .
  • LogP Measurement : Reverse-phase HPLC to assess lipophilicity .

What experimental approaches validate the environmental safety of this compound?

Advanced Research Question
Ecotoxicity data gaps (e.g., bioaccumulation, soil mobility) require:

  • OECD 301D Testing : Aerobic biodegradability in activated sludge .
  • Algal Toxicity Assays : Chlorella vulgaris growth inhibition studies (72-h EC₅₀) .
  • Computational QSAR Models : Predict persistence (EPI Suite) and prioritize in-vivo testing .

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